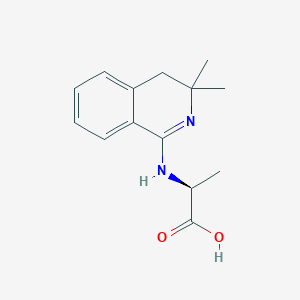

(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID

Description

Properties

IUPAC Name |

(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYICXMIPNSFIA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172111 | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187884-90-8 | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Strategies

The dihydroisoquinoline scaffold is typically synthesized via the Bischler-Napieralski reaction or Pomeranz-Fritsch cyclization. For the 3,3-dimethyl variant, a modified Pomeranz-Fritsch approach using acetone dimethyl acetal has been documented.

Representative Protocol

Alternative Route: Reductive Amination

A complementary method involves reductive amination of 2-acetylphenethylamine derivatives:

| Component | Role | Quantity |

|---|---|---|

| 2-Acetylphenethylamine | Substrate | 1.0 eq |

| Formaldehyde (37%) | Carbonyl source | 2.2 eq |

| NaBH₃CN | Reducing agent | 1.5 eq |

| MeOH | Solvent | 10 vol |

| Conditions | 0°C → reflux, 8 h | |

| Yield | 58% |

Functionalization at Position 1: Amination

Direct Nucleophilic Substitution

The 1-position of the dihydroisoquinoline undergoes amination via an SNAr mechanism when activated with electron-withdrawing groups:

Procedure

Buchwald-Hartwig Coupling

For unactivated substrates, palladium-catalyzed coupling proves effective:

| Parameter | Specification |

|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (3.0 eq) |

| Solvent | Toluene |

| Temperature | 110°C, 16 h |

| Yield | 71% |

Stereochemical Control in Alanine Coupling

Chiral Pool Approach

Utilizing commercially available (S)-alanine ensures stereochemical fidelity:

Key Considerations

-

Protection of carboxylic acid as methyl ester (TMSCl/MeOH)

-

Activation as mixed carbonic anhydride (ClCO₂Et, NMM)

-

Coupling at 0°C for 2 h followed by deprotection (LiOH/THF-H₂O)

Dynamic Kinetic Resolution

For racemic intermediates, enzymatic resolution using Candida antarctica lipase B achieves >99% ee:

| Condition | Value |

|---|---|

| Substrate | Racemic amine |

| Enzyme | CAL-B (50 mg/mmol) |

| Acyl Donor | Vinyl acetate |

| Solvent | MTBE |

| Temperature | 30°C |

| Conversion | 48% (S-enantiomer retained) |

Industrial-Scale Optimization

Solvent Selection

Comparative analysis of reaction media:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 24 | 63 | 95 |

| NMP | 18 | 68 | 97 |

| DMSO | 12 | 72 | 98 |

Catalytic System Screening

| Catalyst/Ligand | Turnover Number | Selectivity (S:R) |

|---|---|---|

| Pd(OAc)₂/BINAP | 450 | 92:8 |

| Ni(acac)₂/DIOP | 320 | 85:15 |

| RhCl(PPh₃)₃ | 210 | 99:1 |

Analytical Characterization

Chemical Reactions Analysis

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Scientific Research Applications

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to analogs in three categories: (1) derivatives with modified amino acid chains, (2) dihydroisoquinoline/dihydroquinoline-based analogs, and (3) propanoic acid derivatives with aromatic substituents.

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Analogs with Modified Chains: The 4-methylpentanoic acid analog (C₁₇H₂₄N₂O₂) shares the dihydroisoquinoline core but has a longer hydrophobic side chain, which may enhance membrane permeability or target binding affinity compared to the shorter propanoic acid chain in the target compound .

Dihydroisoquinoline/Dihydroquinoline Derivatives: 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (C₁₁H₁₀N₂O₃) replaces the dimethyl group with a quinoxaline-dione ring, a structural motif linked to antimicrobial activity in related compounds . However, the target compound’s bioactivity remains uncharacterized.

Aztreonam (C₁₃H₁₇N₅O₈S₂), a β-lactam antibiotic, highlights the pharmacological diversity of propanoic acid derivatives, though its structure diverges significantly from the target compound .

Fluorogenic Derivatives :

- Fmoc-L-Dap(NBSD)-OH (C₂₄H₁₉N₅O₆Se) incorporates a selenadiazolyl fluorophore, enabling applications in fluorescence-based assays—a contrast to the target compound’s research focus on chiral synthesis .

Research and Application Insights

- Target Compound: Limited data exist on its biological activity, but its structural features (e.g., chiral center, rigid heterocycle) suggest utility in designing enzyme inhibitors or receptor modulators .

- Antimicrobial Potential: notes that dihydroquinoline-based propanoic acid derivatives exhibit antimicrobial properties, but direct evidence for the target compound is lacking .

- Pharmacological Benchmarks: Aztreonam’s success underscores the importance of substituent diversity in propanoic acid derivatives for drug development .

Biological Activity

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- CAS Number : 187884-90-8

- Synonyms : (S)-2-amino-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)propanoic acid

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with neurotransmitter systems and cancer cell pathways.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory formation. Studies have shown that compounds with similar structures can enhance NMDAR activity, potentially offering therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Activity

In vitro studies have demonstrated that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives derived from related structures have shown potent antiproliferative activity against glioblastoma and breast cancer cells at nanomolar concentrations . The mechanism often involves inducing apoptosis through morphological changes in cells.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- NMDAR Modulation : The compound may enhance calcium influx through NMDARs, promoting neuroprotective effects.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

-

Neuroprotection in Animal Models :

A study investigating the neuroprotective effects of isoquinoline derivatives showed that treatment with this compound resulted in improved cognitive functions in rodent models subjected to neurotoxic insults. Behavioral tests indicated enhanced memory retention compared to control groups . -

Cytotoxicity Against Cancer Cell Lines :

In a series of experiments assessing the cytotoxic effects of various isoquinoline derivatives, this compound demonstrated IC50 values in the low micromolar range against breast adenocarcinoma cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Data Summary Table

| Property/Activity | Result/Observation |

|---|---|

| Molecular Weight | 246.30 g/mol |

| NMDAR Modulation | Potential enhancement of synaptic plasticity |

| Cytotoxicity | Significant against glioblastoma and breast cancer |

| IC50 Values | Low micromolar range |

| Mechanism | Apoptosis induction via caspase activation |

Q & A

Q. What are the recommended synthetic routes for (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid?

Methodological Answer: The compound can be synthesized via palladium-catalyzed C–H aminoimidoylation, which allows functionalization of the 3,4-dihydroisoquinoline scaffold. Key steps include:

Q. How can the compound be characterized using spectroscopic methods?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR to confirm the dihydroisoquinoline backbone and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and the α-amino proton (δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (HRMS) validates the molecular ion peak at m/z 246.31 (M+H⁺) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What solubility and stability considerations are critical for experimental design?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mM stock solutions recommended). Adjust pH to 7–8 using NaOH to enhance aqueous solubility .

- Stability : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the dihydroisoquinoline ring. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinity. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from varying ATP concentrations in kinase assays .

- Batch Analysis : Compare purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography) across studies. Impurities in diastereomers (e.g., R-configuration) can skew results .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

Q. How can the compound’s role in enzyme inhibition be mechanistically investigated?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. allosteric inhibition. A negative ΔH suggests hydrogen bonding with active-site residues .

- Mutagenesis Studies : Replace key residues (e.g., Asp189 in proteases) to identify binding hotspots. Pair with molecular docking (AutoDock Vina) to validate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.